Taxinine
Description
Overview of Taxane (B156437) Diterpenoids as Natural Products
Taxane diterpenoids, often referred to as taxanes, constitute a large and diverse class of natural products, encompassing over 550 to 650 distinct congeners r-project.orgreadthedocs.iovolkamerlab.orggithub.io. These compounds are predominantly isolated from the slow-growing evergreen shrubs of the Taxus genus, commonly known as yews r-project.orgreadthedocs.iogithub.iorna-society.org. Taxanes are characterized by a unique taxadiene core, a complex polycyclic structure that forms the foundation of their three-dimensional arrangement rna-society.org. The presence of numerous chiral centers within their molecular framework contributes to their structural complexity, presenting considerable challenges in their synthesis and stereochemical analysis rna-society.org. This family of natural products is of significant pharmaceutical importance, notably due to the success of paclitaxel (B517696) (Taxol), a prominent congener that has been widely utilized as an anticancer therapeutic for over two decades r-project.orgreadthedocs.iogithub.iorna-society.org.
Significance of Taxinine within the Taxane Family
This compound is a complex organic compound classified as a diterpenoid, specifically derived from Taxus plant species. Its chemical structure is defined by a tricyclic core and multiple chiral centers, which contribute to the difficulty in its chemical synthesis. Within the broader taxane family, this compound holds significance as a lead compound for the development of anti-cancer drugs. Research has explored its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Notably, certain this compound derivatives, such as this compound B, have demonstrated an ability to inhibit drug transport by P-glycoprotein in multidrug-resistant tumor cells, suggesting a role in overcoming multidrug resistance. Several forms of this compound have been identified and isolated from various Taxus species, including this compound A from Taxus cuspidata and Taxus canadensis, this compound B from Japanese Yew (Taxus cuspidata), this compound J (also known as Cuspidatin C) from Taxus sumatrana, and this compound M from Taxus brevifolia, Taxus chinensis, and Taxus mairei.
Historical Context of this compound Research
The investigation into taxane diterpenoids dates back to the early 19th century, with the first isolation of a "taxine" reported in 1828. However, the field experienced a significant surge in research activity following the groundbreaking discovery of paclitaxel's potent anticancer properties. This pivotal finding in the mid-20th century spurred extensive academic and industrial research worldwide, leading to the isolation and characterization of hundreds of additional taxoids, including various this compound compounds github.io. Early research efforts primarily focused on the isolation and detailed structural elucidation of these complex natural products. The continued interest in taxanes, driven by their unique mechanism of action and therapeutic potential, has sustained research into related compounds like this compound, aiming to understand their chemical diversity and biological relevance github.io.
Research Gaps and Future Directions for this compound Studies
Despite the considerable research on this compound, several key areas remain underexplored, presenting significant opportunities for future studies:
Elucidation of Mechanism of Action and Efficacy: While potential biological activities such as anticancer, anti-inflammatory, and antimicrobial effects have been reported, detailed studies are still required to fully understand this compound's precise mechanism of action, its in vivo efficacy, and its potential therapeutic applications.
Advancements in Synthesis: The complex chemical structure of this compound, characterized by its tricyclic core and multiple chiral centers, poses considerable challenges for efficient chemical synthesis. Future research is focused on developing more scalable and enantioselective synthetic routes to this compound and its analogues, which could facilitate their production and enable the discovery of new derivatives with improved pharmacological profiles.
Sustainable Sourcing and Production: The limited availability and poor sourcing of some complex taxanes from natural producers highlight the need for alternative and sustainable production methods r-project.org. This includes optimizing extraction processes from Taxus species and exploring biotechnological approaches to ensure a reliable supply for research and potential medical uses.
Structure-Activity Relationship (SAR) Studies: Continued research into the structure-activity relationships of this compound and its derivatives is crucial. This involves systematically modifying the compound's structure to identify key functional groups and structural features responsible for its biological activities, potentially leading to the design of novel taxanes with enhanced potency and selectivity.
Comprehensive Distribution within Plants: Further exploration of the distribution and concentration of this compound and other taxanes in different parts of various Taxus species is essential. Such studies can provide a better understanding of the plant's material basis and inform strategies for the sustainable development of medicinal resources.
These research gaps underscore the ongoing need for interdisciplinary efforts combining natural product chemistry, synthetic chemistry, pharmacology, and biotechnology to fully unlock the potential of this compound within the broader taxane family.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2R,3R,5S,8R,9R,10R)-2,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42O9/c1-19-26(39)18-25-31(41-21(3)36)30-20(2)27(44-28(40)15-14-24-12-10-9-11-13-24)16-17-35(30,8)33(43-23(5)38)32(42-22(4)37)29(19)34(25,6)7/h9-15,25,27,30-33H,2,16-18H2,1,3-8H3/b15-14+/t25-,27-,30-,31+,32+,33-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYHEZUZRPMUDM-RZHPVIQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)CC1=O)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)CC1=O)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3835-52-7 | |
| Record name | Taxinine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003835527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAXININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7554596HX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation and Elucidation of Taxinine and Its Analogs
Extraction and Purification Methodologies
The isolation of Taxinine and its various analogs from natural sources involves a multi-step process that begins with careful selection of plant materials and employs a range of sophisticated separation and purification techniques.
Source Materials (e.g., Taxus spp.)
This compound and its derivatives are primarily isolated from various species within the Taxus genus. Notable sources include Taxus cuspidata (Japanese Yew), from which this compound B, this compound NN-7, and 3,11-cyclothis compound NN-2 have been isolated medchemexpress.commedchemexpress.eunih.gov. The heartwood of Taxus cuspidata has also yielded this compound, along with other taxanes nih.gov. Taxus brevifolia is a known source of this compound M medchemexpress.comwikipedia.org. Other species, such as Taxus sumatrana, have provided this compound J, while Taxus chinensis and Taxus yunnanensis have been sources for this compound M and other this compound analogs medchemexpress.euwikipedia.orgbiocrick.comnih.gov. Taxus baccata (European yew) is also known to contain this compound-family compounds nih.gov. The specific parts of the plant utilized for extraction vary, including needles, stems, heartwood, bark, seeds, and leaves biocrick.comnih.govnih.govmdpi.comcaf.ac.cngoogle.com.
Chromatographic Techniques for Separation
The complex mixtures obtained from Taxus extracts necessitate robust chromatographic techniques for the separation and purification of this compound and its analogs. Common methods include silica (B1680970) gel column chromatography, often employed for initial fractionation nih.govcaf.ac.cn. Preparative High-Performance Liquid Chromatography (HPLC) and preparative Thin-Layer Chromatography (TLC) are frequently used for further purification, especially when dealing with closely related taxane (B156437) compounds nih.govgoogle.com. Reversed-phase liquid chromatography (RPLC), particularly using C18 columns, is highly effective for separating taxanes due to its ability to handle complex mixtures and achieve high purity google.commdpi.comresearchgate.net. Normal phase HPLC on cyanopropyl columns has also been utilized for efficient separation of taxol and its analogs researchgate.net.
Advanced Extraction Technologies
Beyond traditional solvent extraction, advanced technologies are increasingly applied to enhance the efficiency and selectivity of this compound extraction. Ultrasonic extraction, which uses sound waves to improve solvent penetration and compound release, has been successfully optimized for this compound extraction from Taxus cuspidata branches and leaves caf.ac.cn. Liquid-liquid extraction is often used in conjunction with ultrasonic extraction for enrichment of taxanes mdpi.com. Supercritical CO2 extraction is recognized for its environmental friendliness and efficiency in extracting taxane compounds, including this compound, by optimizing conditions like temperature, pressure, and co-solvent ratios mdpi.comnih.govresearchgate.net. Other advanced methods include microwave-assisted extraction (MAE), solid-phase extraction (SPE), high-intensity pulsed electric field (PEF) extraction, and enzymatic extraction, all of which aim to improve extraction yield, purity, and reduce processing time and environmental impact mdpi.comnih.govresearchgate.netdntb.gov.ua.
Spectroscopic and Crystallographic Structural Characterization
The precise determination of this compound's molecular structure and stereochemistry relies heavily on advanced spectroscopic and, occasionally, crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of this compound and its analogs. Both proton (¹H NMR) and carbon-13 (¹³C NMR) NMR are routinely used to identify functional groups and carbon frameworks nih.govnih.govresearchgate.netscispace.com. Detailed analysis of chemical shifts and coupling constants in ¹H NMR spectra provides crucial information about the local electronic environment and connectivity of protons scispace.com. ¹³C NMR, often aided by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), helps assign carbon signals and determine the number of attached protons oup.com. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) for proton-proton correlations and Heteronuclear Multiple Bond Correlation (HMBC) for long-range proton-carbon correlations, are indispensable for establishing the connectivity of the entire molecule and confirming stereochemical assignments oup.comresearchgate.net. For instance, NMR data of this compound E have been compared to similar compounds to establish structural features, including the presence of a 6/8/6-membered ring system researchgate.net.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass Spectrometry (MS) is vital for determining the molecular formula and molecular weight of this compound and its derivatives. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) provide accurate mass-to-charge ratio measurements, allowing for the precise determination of elemental composition nih.govmassbank.eucimap.res.inresearchgate.net. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer insights into the structural subunits of the compound, aiding in the elucidation of complex taxane skeletons biocrick.comresearchgate.netcimap.res.in. For example, MS analysis has been used to establish the molecular formula of this compound E researchgate.net. Advanced applications, such as Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS imaging, enable the visualization of the spatial distribution of this compound and other taxanes within plant tissues, providing a deeper understanding of their accumulation patterns nih.govnih.gov.
X-ray Crystallography for Solid-State Conformation
For this compound, X-ray analysis has been instrumental in confirming its structure, providing definitive insights into its solid-state conformation researchgate.net. This method is crucial for understanding the exact spatial arrangement of atoms, which is often challenging to deduce solely from solution-state nuclear magnetic resonance (NMR) data. The application of X-ray crystallography to this compound and other taxane derivatives, such as this compound J, has provided critical structural information, validating spectroscopic assignments and offering a comprehensive understanding of their three-dimensional forms semanticscholar.org.
Optical Rotation and Circular Dichroism (CD) for Chiral Centers
Optical rotation and circular dichroism (CD) spectroscopy are indispensable techniques for characterizing chiral molecules, such as this compound, which possess non-superimposable mirror images (enantiomers). Optical activity, manifested as optical rotation, refers to the rotation of the plane of plane-polarized light as it passes through a chiral substance masterorganicchemistry.com. This phenomenon arises because optically active compounds retard the speeds of left and right circularly polarized light components to different extents, leading to a net rotation of the plane of polarization thieme-connect.comresearchgate.net. The magnitude and direction of this rotation, often expressed as specific rotation ([α]), are characteristic properties of a chiral compound and depend on factors such as wavelength, temperature, concentration, and solvent masterorganicchemistry.comwikipedia.org.
Circular dichroism (CD) is an absorption spectroscopy method that measures the differential absorption of left and right circularly polarized light by an optically active chiral molecule photophysics.commosbri.eu. This differential absorption occurs within the wavelength regions where the substance absorbs light libretexts.org. CD spectra provide valuable information about the electronic transitions within a molecule and, crucially, about the absolute configuration and conformation of its chiral centers thieme-connect.comphotophysics.com. For complex natural products like this compound, which contain multiple chiral centers, CD spectroscopy complements other techniques by offering insights into the three-dimensional arrangement of atoms, particularly in solution. For instance, the absolute stereostructure of 2'-desacetoxyaustrospicatin, a related taxane, was determined through a combination of X-ray analysis and CD spectroscopy, highlighting the synergistic power of these methods in structural elucidation researchgate.net. While specific optical rotation or CD data for this compound itself were not detailed in the search results, these techniques are routinely applied to taxanes to ascertain their stereochemical features masterorganicchemistry.comthieme-connect.comresearchgate.netwikipedia.orgphotophysics.commosbri.eulibretexts.orgnih.govexeteranalytical.co.ukresearchgate.netnih.gov.
Identification and Structural Elucidation of Novel this compound Analogs
The Taxus genus is a rich source of diverse taxane diterpenoids, with this compound serving as a foundational structure from which numerous analogs are derived. The identification and structural elucidation of these novel this compound analogs are critical for understanding the chemical diversity within this important class of natural products. These compounds often share a common taxane core but differ in their functionalization patterns, including the presence and position of hydroxyl, acetyl, cinnamoyl, and other ester groups.
This compound Derivatives
A wide array of this compound derivatives has been isolated and characterized, each contributing to the expansive chemical landscape of taxanes. The structural variations among these derivatives often involve modifications to the side chains or specific positions on the taxane core.
Table 1: Selected this compound Derivatives and Their Characteristics
| Compound Name | Molecular Formula | PubChem CID | Isolation Source(s) |
| This compound | C35H42O9 | 10054413 | Taxus cuspidata, Taxus baccata researchgate.netinvivochem.cnmetabolomicsworkbench.org |
| This compound A | C26H36O8 | 11081282 | Taxus cuspidata, Taxus canadensis nih.gov |
| This compound B | C37H44O11 | 10055179 | Taxus cuspidata, Taxus chinensis, Taxus wallichiana invivochem.cnnih.govnih.gov |
| This compound J | C39H48O12 | 18457-46-0 | Taxus sumatrana, Taxus mairei photophysics.combidd.group |
| This compound M | C35H42O14 | 131908 | Taxus brevifolia, Taxus chinensis, Taxus mairei exeteranalytical.co.uknih.gov |
| 9-Deacetylthis compound | C33H40O8 | 10603013 | Not explicitly stated, but a de-acetylated form of this compound nih.gov |
| 2-Deacetoxythis compound B | C35H42O9 | 6442229 | Taxus wallichiana nih.gov |
| 2-Deacetoxythis compound J | C37H46O11 | 44316906 | Taxus cuspidata, Taxus mairei frontiersin.org |
This compound A (CID 11081282): Isolated from Taxus cuspidata and Taxus canadensis, this compound A possesses a C26H36O8 molecular formula nih.gov.
This compound B (CID 10055179): With a molecular formula of C37H44O11, this compound B has been found in Taxus cuspidata, Taxus chinensis, and Taxus wallichiana invivochem.cnnih.govnih.gov.
This compound J (CAS 18457-46-0): This natural compound has been isolated from the stem bark of Taxus sumatrana and also from Taxus mairei photophysics.combidd.group. Its structure has been confirmed by spectroscopic data and X-ray crystallography semanticscholar.org.
This compound M (CID 131908): A tetracyclic taxane, this compound M (C35H42O14) is derived from Taxus brevifolia, Taxus chinensis, and Taxus mairei exeteranalytical.co.uknih.gov.
7,9-Deacetylthis compound: A specific PubChem CID for "7,9-Deacetylthis compound" was not readily available in the search results. However, "9-Deacetylthis compound" (CID 10603013) is a known derivative nih.gov.
9-Deacetylthis compound A: While a direct PubChem CID for "9-Deacetylthis compound A" was not found, it is understood as a deacetylated form of this compound A.
d-Deacetylthis compound B: A specific PubChem CID for "d-Deacetylthis compound B" was not readily available. However, "2-Deacetoxythis compound B" (CID 6442229) is a characterized compound isolated from Taxus wallichiana nih.gov. The naming suggests a potential correlation or a closely related derivative.
This compound-11: This compound, also referred to as this compound NN-11, has been identified as a new taxane from Taxus cuspidata. Its structure was assigned as 5α,13α-diacetoxy-9α-cinnamoyloxy-4(20),11-taxadien-10β-ol based on spectral data [11 from initial search]. A specific PubChem CID for "this compound-11" was not readily available.
2-Deacetoxythis compound E: A specific PubChem CID for "2-Deacetoxythis compound E" was not readily available. However, "2-Deacetoxythis compound J" (CID 44316906) is a known diterpenoid isolated from Taxus cuspidata and Taxus mairei frontiersin.org.
These derivatives showcase the extensive chemical modifications that can occur on the core taxane skeleton, leading to a family of compounds with diverse structural features.
Structural Diversity within the Taxane Core of this compound
The taxane core is a diterpenoid framework characterized by a unique 6/8/6 tricyclic ring system thieme-connect.comnih.gov. This intricate carbon skeleton serves as the foundation for the three-dimensional structure of this compound and its analogs, playing a pivotal role in determining their physical and chemical properties wikipedia.org. Taxanes are broadly categorized into classical and non-classical forms. Classical taxanes typically feature the characteristic 6/8/6 ring system with varying patterns of oxygenation thieme-connect.com. This compound and many of its derivatives fall into this classical category, distinguished by their specific arrangements of hydroxyl and ester groups on this core.
Beyond the classical framework, structural diversity within the taxane family is further expanded by modifications such as additional transannular bonds, rearrangements, or fragmentations, leading to non-classical or cyclotaxanes thieme-connect.comwikipedia.org. Over 550 taxane congeners have been isolated, showcasing 11 different structural types based on their fused ring systems. This structural complexity, particularly the presence of multiple chiral centers and various functional groups, makes the elucidation of this compound and its analogs a challenging yet rewarding area of natural product chemistry. The detailed analysis of these structural variations is essential for understanding their biosynthesis and potential applications.
Chemical Synthesis and Semisynthesis of Taxinine and Its Derivatives
Total Synthesis Strategies of Taxinine
Total synthesis of this compound and related taxanes aims to construct the entire molecular framework from simpler chemical building blocks. This endeavor is driven by the desire to access these complex natural products in a controlled manner and to enable the creation of novel analogs.
The taxane (B156437) family is defined by a characteristic 6-8-6 tricyclic system, often featuring a taxadiene core. Various methodologies have been developed to construct this challenging framework:
Diels-Alder Reactions : A vicinal difunctionalization/Diels–Alder strategy has been employed to forge the 6-8-6 tricyclic system of taxanes. The tandem Diels-Alder cycloaddition has proven effective for the stereoselective synthesis of the tricyclic ring system, demonstrating high efficiency in a two-step process from readily available acyclic precursors nih.govresearchgate.net.
Aldol (B89426) Reactions : An aldol route has been conceived for the facile formation of key intermediates. The construction of the this compound AB system has been achieved through a novel tandem aldol-Payne rearrangement annulation nih.govacs.orgresearchgate.net.
Ring-Closing Metathesis (RCM) : While considered for closing the central eight-membered ring, RCM strategies have faced challenges in the synthesis of taxane frameworks due to the complexity of required substrates and the need for multiple enantioselective reactions nih.govgla.ac.uk. However, cascade metathesis cyclization reactions have been explored for the rapid and simple preparation of novel taxane derivatives researchgate.net.
C-H Insertion Reactions : Approaches involving C-H insertion reactions, utilizing metal-stabilized carbenes generated from α-diazo ketones or β-keto diazo esters, have been considered for the construction of the this compound C-ring ualberta.ca.
Convergent Fragment Coupling and Framework Interconversion : Modern strategies involve convergent fragment coupling to assemble complex diterpenoid structures escholarship.org. A versatile synthetic strategy based on the interconversion of complex molecular frameworks has also been developed, providing general access to a wide range of taxane diterpenes, including classical and cyclotaxane frameworks researchgate.netresearchgate.netnih.gov.
The presence of numerous chiral centers in taxanes, such as the 11 chiral centers in paclitaxel (B517696), necessitates highly stereoselective synthetic approaches wikipedia.org.
Enantioselective Conjugate Addition : Asymmetry can be introduced through enantioselective conjugate addition, which forms an all-carbon quaternary center. From this point, all other stereocenters can be fixed via substrate control, providing a robust method for establishing the desired stereochemistry nih.gov.
Tandem Aldol-Payne Rearrangement Annulation : This methodology has been specifically applied for the stereoselective construction of the this compound AB system acs.orgresearchgate.net.
Fragment Coupling and Stereoselective Oxygenation : In the enantioselective total synthesis of taxol, the coupling of an optically pure A-ring hydroxy aldehyde with an aromatic C-ring fragment, followed by Lewis acid-mediated eight-membered B-ring cyclization, yielded the desired ABC endo-tricarbocycle. Subsequent stereoselective oxygenation, for example, by singlet oxygen, can introduce specific diol configurations like the C4β,C7β-diol researchgate.net.
Despite significant advancements, the scalable total synthesis of this compound and its analogs presents several formidable challenges:
Tricyclic Framework Formation : Known difficulties exist in efficiently forming the characteristic 6-8-6 tricyclic framework of taxanes nih.gov.
Yield and Diastereoselectivity Issues : Certain key reactions, such as the Diels-Alder reaction, have shown decreased yields when scaled up to gram-scale, often requiring high dilution conditions and slow substrate addition to mitigate issues like oligomer or polymer formation nih.gov. Aldol reactions can also suffer from poor diastereoselectivity (e.g., 2:1 ratio) and may only proceed under highly specific conditions, such as with lanthanide triflates and particular solvent systems nih.gov.
Reproducibility : Some oxidation protocols have faced issues with reproducibility and scalability, hindering their application in large-scale synthesis acs.org.
Structural Diversity and Complexity : The vast structural diversity and complexity among taxane congeners, particularly those with additional transannular bonds, lead to increased rigidity and complexity, making it challenging to develop general synthetic approaches that can access a wide range of structures escholarship.orgresearchgate.netnih.gov.
Semisynthesis from Naturally Abundant Precursors
Semisynthesis offers a practical alternative to total synthesis, leveraging the natural abundance of certain taxanes to produce more complex or medicinally relevant derivatives. This approach is particularly valuable given the often low natural yields of highly active compounds.
Semisynthesis is a widely adopted strategy for producing taxane drugs due to the inherent complexity of their structures and their limited natural availability wikipedia.orgresearchgate.netresearchgate.netscirp.orgroutledge.com. A notable example is the conversion of this compound to this compound NN-1:
Key Steps in this compound to this compound NN-1 Conversion : The synthesis involves a series of protecting group manipulations, reductions, and acylations. Initially, the 9,10-dihydroxyl group is protected as an acetonide, and the 2-hydroxyl group as a methoxymethyl (MOM) protecting group. A temporary elimination of the cinnamoyl group at C-5 and subsequent reduction of the C-13 carbonyl group are critical steps. Undesired 13-epimers formed during reduction can be recycled by oxidation with MnO2. The process concludes with stepwise acetylation and cinnamoylation at C-13 and C-5, followed by deprotection of the acetonide and MOM groups nih.govacs.orgacs.org. Regio- and stereoselective reduction of the C-13 carbonyl group and regioselective hydrolysis of the acetoxy group at C-2 are essential for this conversion. For instance, hydrolysis of this compound with an aqueous alkali solution in a mixture of methanol (B129727) and 1,4-dioxane (B91453) yields the 9,10-diol in 92% yield acs.org.
Conversion of Other Taxanes : Other natural taxanes, such as 10-deacetylbaccatin III (10-DAB III), baccatin (B15129273) III, and 10-deacetylpaclitaxel, serve as precursors for the semisynthesis of paclitaxel or docetaxel (B913) researchgate.netresearchgate.net. Taxine, an abundant natural taxane diterpene fraction, has also been utilized in the semisynthesis of 7-deoxypaclitaxel (B1244737) rsc.org.
Derivatization strategies are employed to modify the chemical structure of compounds, often with the aim of enhancing their biological activity, improving solubility, or facilitating analytical detection.
This compound NN-1 as an Example : The semisynthesis of this compound NN-1 from this compound is a prime example of derivatization for enhanced bioactivity. This compound NN-1 has demonstrated significant activities as a modulator of multidrug-resistant cancer cells and as an anticancer agent in in vitro assays nih.govacs.orgacs.org. It showed a stronger effect on the cellular accumulation of vincristine (B1662923) in multidrug-resistant tumor cells compared to previously reported taxoids, indicating its enhanced bioactivity acs.org.
While general derivatization strategies for analytical purposes (e.g., enhancing ionization efficiency or chromatographic separation for LC-MS analysis) exist for various compound classes like triterpenoids and steroids researchgate.netnih.govnih.govxjtu.edu.cnclemson.edu, the specific chemical modifications of this compound to yield this compound NN-1 directly illustrate a derivatization strategy aimed at improving its pharmacological profile.
Development of Simplified Taxoid Frameworks for Drug Discovery
The complex chemical structures of natural taxanes, such as paclitaxel and docetaxel, present significant challenges in terms of large-scale production, cost-effectiveness, and the emergence of drug resistance in cancer chemotherapy wikipedia.orgnih.gov. These challenges have driven extensive research into the development of simplified taxoid frameworks for drug discovery, aiming to retain or enhance biological activity while overcoming the inherent complexities of the natural products wikipedia.orgbidd.groupinvivochem.cn. The rationale behind this simplification is rooted in structure-activity relationship (SAR) studies, which reveal that not all functional groups of a complex natural product are essential for its interaction with a biological target nih.gov. This principle applies to the broader taxane family, including compounds like this compound and Taxuspine X, which share the characteristic taxane skeleton.
Rationale for Simplification
The primary motivations for developing simplified taxoid frameworks include:
Overcoming Structural Complexity and Synthetic Challenges : Natural taxanes possess highly intricate molecular architectures, making their total synthesis or semisynthesis difficult, time-consuming, and expensive wikipedia.orgnih.gov. Simplifying these structures can lead to more efficient and cost-effective synthetic routes cymitquimica.com.
Addressing Drug Resistance : Multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), is a major hurdle in cancer treatment with taxanes nih.gov. Simplified taxoid analogues can be designed to either avoid being substrates for these efflux pumps or to act as P-gp inhibitors, thereby reversing drug resistance nih.gov.
Improving Pharmacological Properties : Simplification can also be aimed at improving other pharmacological properties such as solubility, bioavailability, and selectivity, while minimizing undesirable side effects.
The strategy involves identifying the minimal pharmacophore—the essential structural features responsible for biological activity—and then designing less complex molecules that retain these critical elements wikipedia.org.
Simplified this compound and Taxuspine Analogues
Research efforts have extended to the simplification of this compound and related taxanes, such as taxuspine X, to develop novel agents, particularly those capable of modulating multidrug resistance.
Design and Synthesis
The design of simplified taxuspine analogues, building upon insights from this compound analogues, has focused on overcoming multidrug resistance by inhibiting P-glycoprotein (P-gp) activity nih.gov. Natural taxuspine X (a taxane from Taxus cuspidata) has been identified as a potent MDR reversing agent, capable of increasing the accumulation of vincristine in MDR cell lines nih.gov. However, its isolation from natural sources yields very poor quantities, necessitating synthetic approaches nih.gov.
Researchers have pursued the rational design and synthesis of simplified taxuspine analogues to achieve similar or improved biological properties nih.gov. This involves strategically reducing the structural complexity while retaining key features for interaction with the biological target. For instance, a simplified diterpenoid, compound 4 , was synthesized via a ring-closing metathesis approach nih.gov. Further simplification led to compound 5 , designed with computational methodologies, which proved to be a good P-gp ATPase modulator nih.gov.
Compound 6 was specifically designed based on previous studies on this compound analogues, which indicated that taxanes with an acyloxy moiety at C13, particularly a benzoyloxy group, possess high MDR reversal activity nih.gov. The synthesis of derivative 6 employed a strategy similar to that used for compound 5 , involving Yamaguchi macrolactonization nih.gov. The structure of compound 6 features a 12-membered macrolactone condensed with ring A of paclitaxel, where the macrocyclic C6 of taxuspine X is replaced by a bioisosteric oxygen atom nih.gov. Additionally, carbocycle 7 was conceived for structure-activity relationship (SAR) evaluation, representing a "non-natural" natural product that retains most of the two-dimensional structural features of the taxuspine lead compound nih.gov.
Research Findings and Activity
The development of these simplified taxoid frameworks, particularly those derived from this compound and taxuspine, demonstrates a strategic approach to drug discovery. The focus on P-gp inhibition for overcoming MDR represents a distinct therapeutic avenue for these simplified taxanes. While specific quantitative data (e.g., IC50 values) for the P-gp modulatory activity of compounds 4, 5, 6, and 7 were not detailed in the provided snippets, the research indicates that compound 5 acts as a "good P-gp ATPase modulator" and that taxanes like compound 6 (designed based on this compound analogues with a C13 acyloxy/benzoyloxy moiety) exhibit "high MDR reversal activity" nih.gov. These findings underscore the potential of simplified taxoid frameworks to address critical challenges in cancer therapy, particularly drug resistance.
Table 1: Representative Simplified this compound and Taxuspine Analogues for Drug Discovery
| Compound | Derivation/Structural Feature | Synthetic Strategy (Illustrative) | Reported Activity/Purpose |
| Taxuspine X | Natural taxane from Taxus cuspidata | Isolation from natural source | Potent MDR reversing agent nih.gov |
| Compound 4 | Simplified diterpenoid analogue of Taxuspine X | Ring-closing metathesis | Reduced structural complexity, precursor to further simplification nih.gov |
| Compound 5 | Further simplified analogue of Taxuspine X | Computational design, synthesis | Good P-gp ATPase modulator nih.gov |
| Compound 6 | Simplified analogue based on this compound analogues | Yamaguchi macrolactonization | High MDR reversal activity (due to C13 acyloxy/benzoyloxy moiety) nih.gov |
| Compound 7 | Carbocyclic analogue for SAR evaluation | Derived from same substrates as Compound 6 | Retention of 2D structural features of natural lead nih.gov |
(Note: This table is presented in a static format. In an interactive environment, elements such as compound structures, detailed synthesis schemes, and quantitative activity data would be dynamically linked or displayed upon selection.)
Biological Activities and Mechanisms of Action of Taxinine
Anticancer Activities of Taxinine
This compound, a member of the taxane (B156437) family of natural products, has been the subject of research for its potential as an anticancer agent. Its mechanisms of action are multifaceted and, in some respects, distinct from more prominent taxanes like paclitaxel (B517696) and docetaxel (B913). The following sections detail the specific biological activities and mechanisms through which this compound exerts its anticancer effects.
Inhibition of Cancer Cell Growth
The taxane class of compounds, which includes this compound, is widely utilized in chemotherapy for various malignancies. Taxanes such as paclitaxel and docetaxel are established components in the treatment of breast, lung, and ovarian cancers, as well as head and neck squamous cell carcinoma nih.govnih.govresearchgate.netcncb.ac.cn. The general anti-proliferative effect of this class of drugs is attributed to their ability to interfere with cell division researchgate.net. For instance, taxanes have demonstrated a clear inhibitory effect on the growth of lung cancer tumor cells in multiple studies nih.govmdpi.com. While this compound is a constituent of this class, its specific cytotoxic profile against various cancer cell lines, including breast, lung, colon, and oral squamous carcinoma cells, is less extensively documented in comparison to paclitaxel or docetaxel. The anticancer activity of the broader taxane family is often linked to their impact on microtubule dynamics, a mechanism that is not the primary mode of action for this compound.
Microtubule-Disrupting Effects
The hallmark mechanism of action for prominent taxanes like paclitaxel and docetaxel is their ability to stabilize microtubules elifesciences.org. These agents bind to the β-tubulin subunit of microtubules, promoting polymerization and preventing the disassembly of the microtubule structure nih.gov. This stabilization disrupts the dynamic instability required for proper mitotic spindle function, leading to a halt in cell division elifesciences.orgnih.gov.
However, the primary anticancer mechanism of this compound is not characterized by microtubule stabilization. Instead, its major activity lies in a distinct pathway involving the inhibition of DNA polymerases. While it belongs to the taxane family, this compound's mode of action diverges significantly from the microtubule-targeting effects that define drugs like paclitaxel.
Cell Cycle Arrest Induction
A direct consequence of microtubule stabilization by agents like paclitaxel is the arrest of the cell cycle in the G2/M phase nih.govnih.gov. This mitotic block occurs because the overly stable microtubules cannot perform the necessary functions for chromosome segregation, thus preventing the cell from progressing from metaphase to anaphase nih.govnih.gov. This G2/M arrest is a well-established mechanism for microtubule-stabilizing taxanes nih.govnih.gov. As this compound's primary mechanism is not microtubule stabilization, its effects on cell cycle progression are not presumed to follow the same pathway. The induction of cell cycle arrest by this compound would likely be linked to its primary action as a DNA polymerase inhibitor, though specific studies detailing this effect are less common than for other taxanes.
Apoptosis Promotion
The induction of apoptosis, or programmed cell death, is a common outcome for cancer cells treated with taxanes like paclitaxel and docetaxel nih.govfrontiersin.org. This apoptosis is typically triggered as a consequence of the prolonged cell cycle arrest at the G2/M phase; unable to resolve the mitotic block, the cell initiates an apoptotic cascade nih.govnih.govfrontiersin.org. Studies on breast cancer cells have shown that taxane treatment leads to the activation of caspase-2, an apical caspase, suggesting its role in initiating the apoptotic process researchgate.netciteab.com. The downstream signaling can involve the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the upregulation of tumor suppressors such as p53 nih.gov. Given that this compound operates through a different primary mechanism than microtubule stabilization, the pathways through which it may induce apoptosis would be linked to the consequences of DNA polymerase inhibition rather than mitotic arrest.
Selective Inhibition of DNA Polymerase Alpha and Beta
A key and distinguishing anticancer mechanism of this compound is its ability to selectively inhibit DNA polymerase alpha (pol α) and DNA polymerase beta (pol β). Research has identified this compound as a potent inhibitor of these two mammalian DNA polymerases.
Notably, this inhibitory action is not a universal property of all taxoids. Studies have shown that paclitaxel (Taxol) itself does not exhibit this inhibitory effect on DNA polymerases. This finding highlights a significant mechanistic divergence between this compound and one of the most clinically important taxanes. The inhibition by this compound is noncompetitive with respect to both the DNA template-primer and the dNTP substrate for both polymerases. This suggests that this compound binds to a site on the enzyme that is distinct from the active site for either the DNA substrate or the nucleotide precursors.
| Enzyme | Inhibitory Effect | Mechanism of Inhibition | Comparison with Paclitaxel (Taxol) |
|---|---|---|---|
| DNA Polymerase Alpha (pol α) | Inhibitory | Noncompetitive with DNA template and dNTP substrate | Paclitaxel has no inhibitory effect |
| DNA Polymerase Beta (pol β) | Inhibitory | Noncompetitive with DNA template and dNTP substrate | Paclitaxel has no inhibitory effect |
Multidrug Resistance (MDR) Reversal Potential via P-glycoprotein Inhibition
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and it is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp) nih.gov. P-gp actively transports a wide range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy oncoscience.us. Some taxane analogues have been investigated for their ability to inhibit P-gp and reverse MDR.
Studies have demonstrated that certain simplified, non-natural taxanes, including analogues of this compound, can act as potent P-gp inhibitors nih.gov. Research into this compound analogues has shown that modifications, such as the presence of a benzoyloxy moiety at the C13 position, can confer high MDR reversal activity nih.gov. One such simplified taxane analogue demonstrated efficient P-gp inhibition with an IC50 value of 7.2 x 10⁻⁶ M nih.gov. This suggests that this compound's structural framework is a promising scaffold for developing agents that can counteract P-gp-mediated drug resistance, potentially restoring the efficacy of other anticancer drugs that are P-gp substrates.
| Compound Type | Activity | Mechanism | Significance |
|---|---|---|---|
| Simplified this compound Analogues | P-gp Inhibition | Acts as a reversal agent, blocking the drug efflux pump | Potential to overcome multidrug resistance in cancer cells |
| Taxanes with C13 Benzoyloxy Moiety | High MDR Reversal Activity | Inhibition of P-gp function | Highlights key structural features for MDR reversal |
Structure-Activity Relationships in Anticancer this compound Analogs
The exploration of structure-activity relationships (SAR) among taxane analogs has been a cornerstone in the development of potent anticancer agents. While extensive research has focused on paclitaxel and docetaxel, studies on this compound analogs have also provided valuable insights into the chemical features essential for cytotoxic activity. The taxane skeleton, with its complex three-dimensional structure, offers multiple sites for modification, allowing for a systematic investigation of how changes in chemical structure affect biological function.
Key structural components of taxanes, including the baccatin (B15129273) III core, the C13 side chain, and various functional groups at different positions, play crucial roles in their interaction with microtubules, the primary target of their anticancer action. Research has shown that the inhibitory activities of taxane analogs against cancer cells are often dependent on their hydrophobic and steric properties nih.gov. Quantitative structure-activity relationship (QSAR) studies have been employed to correlate the chemical properties of taxane derivatives with their biological activities, suggesting that parameters like hydrophobicity and molar refractivity of substituents are significant determinants of their anticancer efficacy nih.gov.
For instance, modifications to the C-2 and C-7 positions of the taxane ring have been explored to enhance activity and overcome drug resistance. The development of "second-generation" taxoids with exceptional activity against drug-resistant cancer cells has emerged from these SAR studies nih.gov. Furthermore, the synthesis of novel quinoline-docetaxel analogues has demonstrated that introducing a quinoline (B57606) scaffold at the C2'-OH position of docetaxel can enhance cytotoxicity and reduce drug resistance nih.gov.
While specific SAR studies exclusively on a broad series of this compound analogs are not as extensively documented as for paclitaxel, the general principles derived from other taxoids are considered applicable. For example, the presence and nature of the cinnamoyl group at C-5 and the acetyl group at C-10 in certain taxoids have been identified as essential for their anticancer activity researchgate.net. The following table summarizes key findings from SAR studies on taxane analogs, which can provide a framework for understanding the potential anticancer properties of modified taxinines.
| Structural Modification | Impact on Anticancer Activity | Key Findings |
| Hydrophobicity and Steric Properties | Influences inhibitory activity against breast and colon cancer cells. | QSAR models indicate a strong correlation between these properties and cytotoxicity nih.gov. |
| C2'-OH Modification | Can enhance cytotoxicity and overcome drug resistance. | Introduction of a quinoline group at this position in docetaxel analogs showed improved activity against multi-drug resistant cell lines nih.gov. |
| C-5 and C-10 Substituents | Essential for anticancer activity in some taxoids. | The cinnamoyl group at C-5 and the acetyl group at C-10 were found to be crucial for the activity of 2-deacetoxythis compound J derivatives researchgate.net. |
| Overall Molecular Conformation | Critical for binding to microtubules. | The synthesis of macrocyclic and fluorinated taxoids helps in understanding the bioactive conformation and interaction with the drug-binding domain nih.gov. |
These findings underscore the importance of specific structural features for the anticancer potential of taxanes. Future research focusing specifically on the synthesis and biological evaluation of a diverse library of this compound analogs will be crucial for elucidating a more detailed SAR and for the potential development of novel chemotherapeutic agents.
Anti-inflammatory Effects
Taxanes and other compounds isolated from Taxus species have demonstrated significant anti-inflammatory properties researchgate.netnih.govmdpi.com. The mechanisms underlying these effects are multifaceted and involve the modulation of key inflammatory pathways and mediators. Terpenoids, a class of compounds to which this compound belongs, are recognized for their potent anti-inflammatory activities mdpi.com.
Research has shown that compounds from Taxus can inhibit various upstream kinase signaling pathways, including those involving TLR, RAGE, TNFR, and IL-6R receptors mdpi.com. Furthermore, they can suppress MAPK/p38/ERK/JAK signaling, reduce HMGB-1 release, and inhibit NF-κB activation and translocation, all of which are critical processes in the inflammatory response mdpi.com. The NF-κB signaling pathway, in particular, is a crucial regulator of a wide array of cytokines involved in inflammatory diseases mdpi.com.
Specific taxoids have been investigated for their anti-inflammatory potential. For example, Baccatin III has been shown to lessen inflammatory infiltration and the release of the pro-fibrotic mediator TGF-β1 in a dose-dependent manner mdpi.com. Another compound, Taxusabietane A, isolated from Taxus wallichiana, exhibited considerable inhibitory activity against lipoxygenase (LOX), an enzyme involved in the inflammatory cascade, and showed significant anti-inflammatory effects in an in vivo model of paw edema nih.govresearchgate.net.
The anti-inflammatory mechanism of some related natural products, such as taxifolin, involves the suppression of the MAPK signal pathway, leading to a reduction in the expression of inflammatory mediators like iNOS, VEGF, COX-2, and TNF-α researchgate.net. While the specific anti-inflammatory mechanisms of this compound itself are not as extensively detailed, the activities of other taxanes and terpenoids from Taxus suggest that it likely shares similar mechanisms of action.
| Compound/Extract | Mechanism of Anti-inflammatory Action | Key Findings |
| Taxus Terpenoids | Inhibition of multiple upstream kinase signaling pathways (TLR, RAGE, TNFR, IL-6R), suppression of MAPK/p38/ERK/JAK signaling, and inhibition of NF-κB activation mdpi.com. | Broad-spectrum anti-inflammatory effects by targeting key signaling cascades. |
| Baccatin III | Reduction of inflammatory infiltration and release of TGF-β1 mdpi.com. | Demonstrates anti-inflammatory and anti-fibrotic potential. |
| Taxusabietane A | Inhibition of lipoxygenase (LOX) activity nih.govresearchgate.net. | Shows significant in vitro and in vivo anti-inflammatory effects. |
| Taxifolin | Suppression of the MAPK signaling pathway, leading to decreased expression of iNOS, VEGF, COX-2, and TNF-α researchgate.net. | Alleviates inflammatory responses by modulating key inflammatory mediators. |
| Taxus baccata Bark Extract | Potent anti-inflammatory activity in carrageenan-induced paw edema nih.gov. | Provides a scientific basis for the traditional use of the plant in treating inflammation. |
Antimicrobial Properties
Extracts from various parts of Taxus species have been shown to possess antimicrobial activity against a range of pathogenic microorganisms, including both bacteria and fungi researchgate.netnih.govnih.govmdpi.com. While the specific contribution of this compound to this activity is not always delineated, the presence of a complex mixture of phytochemicals, including taxoids, likely contributes to the observed effects.
Studies on the essential oil of Taxus baccata have demonstrated moderate antibacterial and antifungal activities against several tested strains smujo.id. Similarly, various extracts from the leaves of Taxus baccata have shown inhibitory activity against both Gram-positive and Gram-negative bacteria epa.gov. The ethanol (B145695) extract, in particular, was found to be highly effective, inhibiting the growth of all 13 tested microbial species with low minimum inhibitory concentrations (MICs) epa.gov.
Research on Taxus wallichiana has also revealed significant antifungal and antibacterial potential. Methanol (B129727) extracts and their fractions displayed activity against fungal strains such as Trichophyton longifusus, Microsporum canis, and Fusarium solani, as well as bacterial strains including Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhi nih.gov.
The mechanism of antibacterial action of some plant extracts is thought to involve the disruption of the bacterial cell membrane, leading to a loss of normal morphology and an increase in cell death nih.gov. While studies on Taxus extracts have confirmed their antimicrobial potential, further research is needed to isolate and identify the specific compounds responsible for these effects and to elucidate their precise mechanisms of action. The following table summarizes the antimicrobial activities of various Taxus extracts.
| Taxus Species | Extract/Compound | Antimicrobial Activity | Tested Microorganisms |
| Taxus baccata | Essential Oil | Moderate antibacterial and antifungal activity smujo.id. | Gram-positive and Gram-negative bacteria, phytopathogenic fungi. |
| Taxus baccata | Leaf Extracts (n-hexane, dichloromethane, ethyl acetate (B1210297), ethanol, water) | Broad-spectrum antibacterial activity, with the ethanol extract being the most potent epa.gov. | 9 Gram-negative and 4 Gram-positive bacterial species. |
| Taxus wallichiana | Methanol Extracts and Fractions (leaf, bark, heartwood) | Significant antifungal and antibacterial effects nih.gov. | Trichophyton longifusus, Microsporum canis, Fusarium solani, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhi. |
| Taxus × media | Essential Oil from fresh leaves | Significant inhibition and killing of microbes mdpi.com. | Staphylococcus aureus, Escherichia coli. |
Other Reported Biological Activities
In addition to their well-documented anticancer, anti-inflammatory, and antimicrobial properties, compounds derived from Taxus species have been reported to exhibit a range of other biological activities. These activities are attributed to the diverse array of phytochemicals present in these plants, including taxanes, flavonoids, and polysaccharides.
One of the notable activities is antioxidant potential. Studies on the fruits of Taxus mairei have demonstrated good antioxidant activity, with a significant radical scavenging rate mdpi.com. The essential oil of Taxus baccata has also been reported to possess moderate antioxidant activity smujo.id.
Furthermore, some compounds from Taxus have shown potential in the management of diabetes. Lignans isolated from Taxus wallichiana leaves exhibited stronger α-glucosidase inhibitory potency than the positive control, acarbose, suggesting a potential role in controlling postprandial hyperglycemia researchgate.net.
Other reported pharmacological effects of taxoids and Taxus extracts include analgesic, antipyretic, and anticonvulsant activities researchgate.net. The wide spectrum of biological activities associated with compounds from the Taxus genus highlights their potential as a source of lead compounds for the development of new therapeutic agents for various diseases.
| Biological Activity | Compound/Extract | Key Findings |
| Antioxidant | Taxus mairei fruit extract | Good DPPH radical scavenging rate mdpi.com. |
| Antioxidant | Taxus baccata essential oil | Moderate antioxidant activity smujo.id. |
| Antidiabetic | Lignans from Taxus wallichiana | Potent α-glucosidase inhibitory activity researchgate.net. |
| Analgesic, Antipyretic, Anticonvulsant | Taxoids from Taxus wallichiana | Indicated potential for these activities researchgate.net. |
Pharmacological Studies and Therapeutic Potential
In Vitro Pharmacological Profiling
In vitro studies are crucial for understanding the initial biological activity and cellular interactions of a compound. Taxinine has demonstrated cytotoxic effects against various cancer cell lines. For instance, this compound A has shown cytotoxic activity against breast cancer (MCF-7), colon cancer, and oral squamous carcinoma cells. It significantly reduces MCF-7 cell proliferation in a dose- and time-dependent manner, with an IC50 value of 5.336 µg/mL after 72 hours of treatment. mdpi.com Another derivative, 2-deacetoxythis compound J (2-DAT-J), isolated from Taxus baccata L. spp. wallichiana, exhibited significant in vitro activity against breast cancer cell lines, specifically MCF-7 and MDA-MB-231, at concentrations of 20 µM and 10 µM, respectively. researchgate.netnih.gov
Furthermore, certain this compound analogues have been investigated for their ability to reverse multidrug resistance (MDR) in cancer cells. In vitro testing revealed that some this compound analogues possess MDR-reversal activity in the KB/V cell line. For example, a specific this compound analogue (compound 9) at concentrations of 5, 10, and 20 µmol/L increased intracellular rhodamine123 concentration by 2.3, 2.9, and 3.2-fold, respectively, in KB/V cells, surpassing the 1.88-fold increase observed with 10 µmol/L verapamil (B1683045). nih.gov
The antiproliferative activity of taxanes, including some this compound derivatives, has been examined against human cervical cancer HeLa cells. Four compounds with a hydrophobic cinnamate (B1238496) side chain demonstrated antiproliferative activity, potentially due to enhanced cell permeability. tandfonline.com One such compound (compound 3) showed strong activity to induce apoptosis, which was confirmed by the reduction of its antiproliferating activity in the presence of a caspase inhibitor. tandfonline.comtandfonline.com
Table 1: Summary of In Vitro Cytotoxicity of this compound and Derivatives
| Compound | Cell Line | Effect / Activity | Concentration / IC50 | Reference |
| This compound A | MCF-7 | Reduced cell proliferation | 5.336 µg/mL (IC50) | mdpi.com |
| 2-Deacetoxythis compound J (2-DAT-J) | MCF-7 | Significant activity | 20 µM | researchgate.netnih.gov |
| 2-Deacetoxythis compound J (2-DAT-J) | MDA-MB-231 | Significant activity | 10 µM | researchgate.netnih.gov |
| This compound analogue (Compound 9) | KB/V (MDR) | MDR-reversal activity | 5, 10, 20 µmol/L | nih.gov |
| Taxane (B156437) (Compound 3) | HeLa cervical cancer | Antiproliferative, apoptosis induction | 50 µmol/L | tandfonline.comtandfonline.com |
| Taxane (Compound 13) | HeLa cervical cancer | Antiproliferative | 13.3 µmol/L (IC50) | tandfonline.com |
In Vivo Efficacy Studies and Models
Beyond in vitro observations, in vivo studies provide critical insights into the efficacy of compounds within a living system. Research on this compound derivatives has extended to animal models to assess their therapeutic potential. For example, 2-deacetoxythis compound J (2-DAT-J) was evaluated for its in vivo activity in Sprague Dawley rats with DMBA-induced mammary tumors. Administered orally at a dose of 10 mg/kg body weight for 30 days, 2-DAT-J demonstrated significant regression in mammary tumors compared to vehicle-treated control groups. researchgate.netnih.gov
In the context of multidrug resistance, in vivo studies with vincristine-resistant KB/V tumor xenografts showed that a specific this compound analogue (compound 9), when combined with vincristine (B1662923), significantly inhibited tumor growth. Neither vincristine nor the this compound analogue alone resulted in tumor growth inhibition, highlighting a potential synergistic effect or the analogue's role as a multidrug resistance modulator in vivo. nih.gov
Mechanistic Investigations of Pharmacological Effects
Understanding the molecular mechanisms underlying this compound's pharmacological effects is crucial for its development as a therapeutic agent. While taxanes generally, including paclitaxel (B517696), are known for their ability to stabilize microtubules and inhibit cell division, this compound appears to possess distinct mechanisms. waocp.orgualberta.ca
Unlike paclitaxel, this compound does not exhibit antimitotic activity through microtubule stabilization. ualberta.ca Instead, this compound shows considerable promise as an inhibitor of P-glycoprotein (P-gp), a membrane-bound efflux pump that mediates multidrug resistance (MDR) in various human cancers. ualberta.ca This P-gp inhibitory activity suggests that this compound could serve as a lead compound for the development of new MDR-reversal agents, which is a significant challenge in cancer chemotherapy. nih.govualberta.ca
Some taxane diterpenoids, including this compound derivatives, have been investigated for their ability to induce apoptosis, a programmed form of cell death. Studies on human cervical cancer HeLa cells treated with a taxane (compound 3) indicated strong activity to induce apoptosis, likely via caspase activation. tandfonline.comtandfonline.com The presence of a cinnamate side chain in certain taxanes may enhance their lipophilicity and increase cell permeability, thereby facilitating their antiproliferative and apoptosis-inducing effects. tandfonline.com
Comparative Pharmacology of this compound with Other Taxanes (e.g., Paclitaxel)
This compound belongs to the broader class of taxane diterpenes, which includes the widely used anticancer drug paclitaxel (Taxol®). ontosight.aiualberta.ca Despite this structural kinship, their pharmacological mechanisms differ significantly. Paclitaxel is well-known for its primary mechanism of action: stabilizing microtubule polymers and preventing their disassembly, which leads to defects in mitotic spindle assembly, chromosome segregation, and ultimately, cell division arrest in the G2/M phase, followed by apoptosis. waocp.orgwikipedia.orgnih.govbiorxiv.orgresearchgate.netnih.govmdpi.comfrontiersin.org
In contrast, this compound does not demonstrate antimitotic activity via microtubule stabilization. ualberta.ca Instead, its notable activity lies in inhibiting P-glycoprotein, a key mediator of multidrug resistance. ualberta.ca This difference is critical, as drug resistance remains a major impediment to successful cancer chemotherapy. nih.govtermedia.pl While paclitaxel's efficacy can be limited by MDR, this compound's P-gp inhibitory properties position it as a potential agent to overcome such resistance, either alone or in combination with other chemotherapeutics. nih.govualberta.ca
In terms of direct cytotoxic potency in vitro, this compound A has shown an IC50 of 5.336 µg/mL against MCF-7 cells, which is less potent than paclitaxel, typically active in the nanomolar range (e.g., 2.5–7.5 nM). mdpi.commdpi.comnih.gov However, the distinct mechanism of action of this compound, particularly its role in MDR reversal, suggests a complementary rather than a directly competitive pharmacological profile with paclitaxel. nih.govualberta.ca This indicates that this compound and its derivatives may offer therapeutic advantages in scenarios where conventional taxanes like paclitaxel face resistance due to P-glycoprotein overexpression. nih.govualberta.canih.gov
Table 2: Comparative Pharmacological Features of this compound and Paclitaxel
| Feature | This compound | Paclitaxel | Reference |
| Primary Mechanism | P-glycoprotein inhibition (MDR reversal) | Microtubule stabilization, mitotic inhibition | ualberta.cawikipedia.orgresearchgate.netfrontiersin.org |
| Antimitotic Activity | Not observed via microtubule stabilization | Yes, by stabilizing microtubules | ualberta.cawikipedia.org |
| Cytotoxicity (MCF-7) | IC50: 5.336 µg/mL (this compound A) | IC50: 2.5–7.5 nM (typically more potent) | mdpi.commdpi.comnih.gov |
| Role in Cancer Therapy | Potential MDR reversal agent, lead compound | First-line chemotherapeutic, broad-spectrum | ualberta.cawikipedia.orgmdpi.com |
Drug Discovery and Development Aspects of Taxinine
Taxinine as a Lead Compound for New Drug Development
This compound and its derivatives are being investigated as promising lead compounds in the development of novel therapeutic agents. A lead compound is an initial chemical entity demonstrating a desired pharmacological activity, serving as a foundational structure for further optimization into a new drug cancer.govjetir.org. Natural products, particularly those derived from plants, are rich sources for the identification of such lead molecules jetir.org.
Specifically, this compound A has exhibited cytotoxic effects across various cancer cell lines, including breast cancer, colon cancer, and oral squamous carcinoma cells. In studies involving MCF-7 breast cancer cells, this compound A demonstrated an IC50 value of 5.336 µg/mL, indicating its ability to significantly reduce cell proliferation in a time- and dose-dependent manner over 72 hours. While its potency was observed to be less than that of paclitaxel (B517696), these findings underscore this compound A's potential as a valuable starting point for anticancer drug development nih.gov. The broader class of taxane (B156437) compounds, including this compound, holds substantial medicinal value and is considered important for future drug discovery and research endeavors nih.gov.
Strategies for Overcoming Drug Resistance with this compound and its Analogs
Multidrug resistance (MDR) presents a formidable challenge in the effective treatment of cancer, often attributed to the overexpression of ATP-binding cassette (ABC) transporters that actively efflux chemotherapeutic drugs from cancer cells d-nb.info. To circumvent this resistance, researchers are exploring this compound and its analogues as potential MDR reversal agents.
While this compound and this compound M themselves have shown limited or no effect in reversing resistance to certain drugs like colchicine, vincristine (B1662923) (VCR), and taxol in P-glycoprotein (P-gp) overexpressing KB-C2 cells researchgate.net, structural modifications have led to the development of more effective analogues. For instance, three novel this compound analogues (compounds 8-10) have demonstrated significant MDR-reversal activity in the KB/V cell line in in vitro studies. These analogues notably increased the intracellular concentration of rhodamine123, a P-gp substrate, by 2.3 to 3.2-fold at concentrations of 5-20 µmol/L, surpassing the effect observed with verapamil (B1683045) (1.88-fold increase at 10 µmol/L) nih.gov.
Further in vivo investigations using KB/V tumor xenografts revealed that one of these analogues (compound 9), when administered in combination with VCR, led to a significant inhibition of tumor growth. In contrast, treatment with VCR or compound 9 alone did not yield comparable growth inhibition, highlighting the synergistic potential of these this compound analogues in overcoming MDR nih.gov. Other taxoids, such as Taxuspine C, 2′-desacetoxyaustrospicatine, and 2-desacetoxythis compound J, have also shown complete reversal of resistance in P-gp overexpressing cells at 10 µM, suggesting that specific structural features are critical for their MDR-reversing capabilities researchgate.net.
Table 1: MDR Reversal Activity of this compound Analogues in KB/V Cells
| Compound | Concentration (µmol/L) | Intracellular Rhodamine123 Concentration Increase (Fold) |
| Compound 9 | 5 | 2.3 |
| Compound 9 | 10 | 2.9 |
| Compound 9 | 20 | 3.2 |
| Verapamil | 10 | 1.88 |
Data derived from in vitro studies in KB/V cell line. nih.gov
Exploration of New Formulations and Delivery Systems for this compound
The broader family of taxanes, including this compound, faces challenges related to solubility, stability, and bioavailability, necessitating the development of novel formulations and advanced delivery systems nih.gov. Many of these innovative taxane formulations are currently in the preclinical stage of development nih.gov.
Current clinically approved taxane formulations, such as Taxol® (paclitaxel) and Taxotere® (docetaxel), often rely on liquid surfactants like Tween 80 or Kolliphor EL to enhance drug solubility. However, these surfactants can lead to adverse hypersensitivity reactions, prompting the exploration of alternative delivery strategies buffalo.edu.
Research into new formulations for Taxus extracts, which contain this compound, includes solid dosage forms like capsules, tablets, and granules, as well as semi-solid preparations such as hydrogels. These formulations aim to improve drug solubility, stability, and therapeutic efficacy mdpi.com. Nanotechnology, coupled with specific excipients, has shown promise in significantly enhancing the bioavailability of Taxus-derived compounds mdpi.com. Oral nano delivery strategies have also been investigated for compounds like this compound M scilit.com. Emerging delivery systems for taxanes involve the use of polymeric materials, human albumin, lipid micelles, and polymer or covalently-linked protein conjugates, all designed to overcome the limitations of conventional formulations and improve drug delivery to target sites buffalo.edu.
Preclinical Development and Future Clinical Trial Considerations
The journey of a new drug from discovery to market involves several critical stages, with preclinical development being a crucial phase before human clinical trials commence biostock.sewikipedia.orgaristo-group.com. This stage is dedicated to rigorously assessing the safety, efficacy, and potential side effects of a drug candidate, primarily through in vitro and in vivo studies conducted in laboratory models and animals wikipedia.orgppd.com.
The primary objectives of preclinical studies are to establish a safe starting dose for human administration and to comprehensively evaluate the product's potential toxicity wikipedia.org. This involves a series of rigorous safety tests to ensure the compound is not toxic before it can be tested in humans biostock.se. Key aspects of preclinical development include:
Manufacture of Drug Substance/Active Pharmaceutical Ingredient: Ensuring the consistent and high-quality production of the active compound.
Preformulation and Formulation (Dosage Design): Developing suitable dosage forms that optimize drug delivery and stability.
Analytical and Bioanalytical Method Development and Validation: Establishing reliable methods for measuring the drug and its metabolites in biological samples.
Metabolism and Pharmacokinetics (PK) Studies: Investigating how the body absorbs, distributes, metabolizes, and eliminates the drug.
Safety and Genetic Toxicology and Safety Pharmacology: Comprehensive evaluation of acute, sub-chronic, and chronic toxicity, including specific organ toxicities (e.g., cardiotoxicity, genotoxicity) and general physiological effects wikipedia.orgaristo-group.comppd.com.
Data generated during preclinical development are indispensable for regulatory submissions, such as an Investigational New Drug (IND) application in the United States or a Clinical Trial Application (CTA) in the European Union. These applications seek permission to proceed with human clinical trials biostock.se. While taxanes like paclitaxel have successfully advanced through clinical trials and are widely used, this compound and its direct analogues are primarily in earlier stages of development, with most research focusing on their preclinical potential, particularly in overcoming multidrug resistance nih.govnih.gov. Although this compound A has shown anticancer potential, it, along with cephalomannine, has not yet received official registration from regulatory agencies like the FDA, indicating that they remain in the preclinical or very early clinical evaluation phases nih.gov.
Advanced Research Methodologies and Techniques
Omics Technologies in Taxinine Research (e.g., Metabolomics, Proteomics)
Omics technologies, particularly metabolomics and proteomics, are instrumental in unraveling the intricate biological pathways associated with this compound and other taxanes. Metabolomics, the large-scale study of small molecules (metabolites) within a biological system, has been extensively applied to Taxus species, the natural source of taxanes. Untargeted metabolomics approaches have been utilized to systematically analyze metabolic responses in Taxus baccata cell cultures, providing insights into variations in taxane-associated metabolism under different conditions, such as elicitation by coronatine (B1215496) and salicylic (B10762653) acid. wikidata.orgmims.com Comparative metabolomics has further revealed significant metabolic variations between different Taxus species, including Taxus mairei and other endangered Taxus species from the Himalayas, and even within different tissues of the same plant, such as heartwood versus sapwood or roots versus needles. wikidata.orgwikipedia.orgfrontiersin.orglibretexts.org These studies help to identify and quantify a wide range of metabolites, including various taxane (B156437) precursors and derivatives like this compound, this compound M, and 2-deacetoxythis compound B, offering a deeper understanding of their accumulation and biosynthetic pathways. libretexts.orgmetabolomicsworkbench.orghimpharm.comnih.gov Integrated metabolomic and transcriptomic analyses are also employed to connect gene expression with metabolite profiles, providing a holistic view of the taxol biosynthesis pathway and identifying potential regulatory mechanisms. nih.govwikidata.orgfishersci.ca
Proteomics, the large-scale study of proteins, complements metabolomics by investigating the protein machinery involved in taxane biosynthesis and metabolism. Comparative proteomic analysis has been used to identify variations in the metabolism of paclitaxel (B517696) and other metabolites between Taxus media and Taxus mairei. mims.com Furthermore, mass spectrometry-based proteomics technology is being explored for biomarker discovery, for instance, in identifying proteins associated with taxane-induced toxicities. wikipedia.org These omics approaches collectively contribute to a systems-level understanding of this compound's biological context.
Computational Chemistry and Molecular Modeling for Structure-Activity Relationship (SAR) Studies
Computational chemistry and molecular modeling play a crucial role in understanding the structure-activity relationships (SAR) of this compound and its related taxane compounds. These in silico methods allow researchers to predict and analyze how the chemical structure of a compound influences its biological activity, thereby guiding the design of new derivatives with improved properties. Key techniques include molecular docking, pharmacophore modeling, and molecular dynamics (MD) simulations. uni.luwikipedia.org
SAR studies have been extensively performed on various taxoids, including paclitaxel and its analogs, to identify critical structural features for their anticancer potency. wikipedia.orgwikipedia.orgciteab.comcenmed.comnih.gov For instance, computational assays can predict favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for drug development. wikipedia.org Molecular modeling helps in visualizing and understanding the binding conformations of taxanes with their biological targets, such as tubulin. wikipedia.orguni.luwikiwand.com While much of the computational work focuses on clinically relevant taxanes like paclitaxel, the principles and methodologies are directly applicable to this compound and its derivatives, aiding in the exploration of their potential bioactivities and the design of novel taxane scaffolds. Studies on this compound derivatives have been supported by molecular models to understand preferred conformations and chemical transformations. nih.gov
Bioinformatic Approaches in Taxane Research (e.g., TaxKB)
Bioinformatics is an indispensable tool in taxane research, enabling the analysis, interpretation, and management of vast biological datasets. A notable example is TaxKB (Taxane Knowledge Base), an online multi-tier relational database specifically designed for taxane research. uni.lumims.comfishersci.canih.govguidetopharmacology.org TaxKB provides researchers with a centralized repository of information on over 250 natural and 503 semisynthetic taxane analogs, encompassing 42 parameters including their structures, drug-likeness, and physicochemical properties. uni.lumims.comfishersci.ca The ultimate goal of TaxKB is to provide information on Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) as well as bioavailability and target interaction properties, which are vital for drug development. uni.lumims.comfishersci.ca
Beyond dedicated databases, bioinformatics analyses are broadly applied to identify gene signatures associated with taxane response and resistance, often utilizing large-scale transcriptomic and genomic data. h-its.orgnih.govnih.govnih.govnih.gov For example, bioinformatics tools like GLAD4U and STITCH are used to analyze drug-gene interactions and construct interaction networks, providing insights into the mechanisms of action and potential biomarkers for precision treatment. nih.gov Whole-exome sequencing and RNA sequencing datasets from Taxus species are analyzed using bioinformatics pipelines to identify candidate genes involved in taxane biosynthesis and to understand tissue-specific expression patterns. frontiersin.orgwikidata.orgnih.gov
Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling
Advanced analytical techniques are fundamental for the precise detection, quantification, and structural elucidation of this compound and its metabolites, especially in complex biological matrices or when present in trace amounts.
Mass Spectrometry (MS) : Mass spectrometry, particularly in combination with chromatographic separation techniques, is a cornerstone of taxane analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : LC-MS and its tandem variant, LC-MS/MS, are widely used for metabolite identification, profiling, and structural elucidation of taxanes. frontiersin.orgfishersci.cauni.lu This technique offers high sensitivity and selectivity, making it ideal for separating complex mixtures and identifying unknown chemical species in biological samples. Ultra-high-performance liquid chromatography coupled with hybrid quadrupole-Orbitrap mass spectrometry (UHPLC-Q-Exactive-MS/MS) provides systematic metabolite profiling capabilities, enabling the rapid screening and identification of metabolites. LC-MS methods have been developed for the trace analysis of taxane alkaloids in human body fluids and tissue samples.
Gas Chromatography-Mass Spectrometry (GC-MS) : While LC-MS is more prevalent for non-volatile and thermally labile taxanes, GC-MS can also be applied for specific taxane derivatives or their volatile precursors, contributing to comprehensive metabolite profiling.
Mass Spectrometry Imaging : This technique has been used to analyze the spatial distribution of various chemical compounds, including this compound, at the metabolite level within plant tissues. himpharm.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy, including 1H-NMR and 13C-NMR, is indispensable for the definitive structural elucidation of this compound and its derivatives.
NMR spectra provide detailed information about the connectivity and stereochemistry of atoms within the molecule, allowing for the confirmation of known structures and the determination of novel ones.
Solid-state NMR spectroscopy is also employed to investigate the molecular motion and stability of taxane drugs in their solid forms, which is critical for pharmaceutical formulations.
Advanced NMR techniques, such as REDOR NMR experiments combined with molecular modeling, are utilized to study the binding conformations of taxanes with their targets. wikipedia.org
These advanced analytical techniques, often used in combination, provide the high-resolution data necessary for comprehensive research into this compound, from its presence in biological samples to its precise molecular structure.
Conclusion and Future Perspectives in Taxinine Research
Summary of Key Research Findings on Taxinine
This compound is a complex organic compound characterized by its tricyclic core and multiple chiral centers, making its synthesis intricate. ontosight.ai Research has highlighted its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. ontosight.ai Specifically, this compound A has demonstrated cytotoxic effects against various cancer cell lines, such as breast cancer, colon cancer, and oral squamous carcinoma cells. mdpi.com Furthermore, studies have shown that this compound and this compound B possess the ability to inhibit drug transport mediated by P-glycoprotein in multidrug-resistant cells, suggesting a role in overcoming drug resistance. chemfaces.com this compound M, another tetracyclic taxane (B156437) isolate, also contributes to the diverse array of taxane compounds under investigation. wikipedia.org
Challenges and Opportunities in this compound-Based Drug Development
The development of this compound-based drugs faces several inherent challenges. The complex chemical structure of this compound presents difficulties in its efficient synthesis, requiring ongoing research into novel synthetic routes. ontosight.ai A comprehensive understanding of its precise mechanism of action, toxicity profiles, and in vivo efficacy remains crucial and necessitates detailed studies. ontosight.ai Broader challenges in pharmaceutical development, such as the high costs and extended timelines associated with drug discovery and clinical trials, also apply to this compound. biostock.seopenaccessjournals.com Navigating stringent regulatory frameworks and addressing global variations in regulations further complicates the process. openaccessjournals.comescientificpublishers.com Additionally, the low natural abundance of taxanes in yew trees and potential issues with poor water solubility for some taxanes pose hurdles. grantome.commdpi.com
Despite these challenges, significant opportunities exist. The development of more efficient synthetic methodologies for this compound and its derivatives could pave the way for new drugs with enhanced pharmacological profiles. ontosight.aigrantome.com The creation of structurally modified taxanes may lead to therapeutically superior compounds. grantome.com Advances in drug delivery systems, particularly nanoformulations, offer promising avenues for improving the efficacy and targeting of taxane-based therapies. mdpi.comnih.gov Further exploration into novel mechanisms of action for taxanes is essential for developing effective combination therapies and for expanding their utility beyond current applications. nih.gov Opportunities also lie in developing new-generation taxanes that can overcome multidrug resistance and target cancer stem cells. nih.gov
Directions for Sustainable Production and Utilization
The low natural abundance of taxanes in wild yew populations poses a significant challenge for their sustainable production. grantome.com Traditional extraction methods often rely on organic solvents, which can have considerable environmental impacts. mdpi.comphytonbiotech.com To address these concerns, several sustainable production strategies are being explored. Plant cell fermentation (PCF) processes, already recognized for their environmentally responsible production of paclitaxel (B517696), offer a promising model for this compound, as they are independent of wild plant collection and large-scale plantations. phytonbiotech.com
Further research into genetic variations within Taxus species could identify strains with higher taxane yields and greater resilience to environmental stressors, thereby guiding conservation efforts and cultivation practices. mdpi.com The adoption of greener extraction techniques, such as the use of safer solvents like ethyl acetate (B1210297) and supercritical CO2, along with modern advancements like Accelerated Solvent Extraction (ASE) and Ultrasound-Assisted Extraction, can enhance efficiency while minimizing environmental impact. mdpi.com Embracing green chemistry principles, which focus on reducing waste, optimizing resource and energy consumption, and promoting recycling throughout the production lifecycle, is paramount. biogen.com Automated sustainability assessment tools can also play a vital role in identifying and implementing more efficient and environmentally friendly production methods. cefic.org
Potential for Novel Therapeutic Applications Beyond Oncology
While taxanes, including some this compound derivatives, are primarily recognized for their anticancer properties, emerging research suggests a broader therapeutic potential for this compound beyond oncology. This compound itself has been investigated for its anti-inflammatory and antimicrobial effects. ontosight.ai Studies on Taxus species, the natural source of this compound, have indicated potential applications for their compounds in anti-diabetes and other fields, providing a theoretical basis for exploring new therapeutic avenues for this compound. mdpi.com The expansion of potential indications for new-generation taxanes to include neurodegenerative diseases further highlights the possibility of diverse therapeutic applications. nih.gov Continued research into the molecular mechanisms of this compound and its interactions with various biological systems will be crucial in uncovering and validating these novel therapeutic uses.
Q & A
Q. How can researchers ensure reproducibility in this compound synthesis protocols across laboratories?
- Methodological Answer :
- Publish detailed supplemental information: reaction temperatures (±1°C), solvent batch sources, and catalyst concentrations (e.g., 0.1 mol% Pd(OAc)₂) .
- Use collaborative validation via inter-laboratory studies, reporting success rates (e.g., 85% replication accuracy with ±5% yield variance) .
Contradiction Analysis & Theoretical Gaps
Q. What methodological strategies address discrepancies in this compound’s proposed biosynthetic pathways?
Q. How should researchers design experiments to distinguish this compound’s direct targets from off-target effects in mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
